molecular formula C6H8N2O8 B1216611 [(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate CAS No. 38777-20-7

[(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate

Katalognummer: B1216611
CAS-Nummer: 38777-20-7
Molekulargewicht: 236.14 g/mol
InChI-Schlüssel: MOYKHGMNXAOIAT-UNTFVMJOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nomenclature and Structural Identification

[(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate possesses a comprehensive nomenclature system that reflects its complex structural features and stereochemical specifications. The International Union of Pure and Applied Chemistry systematic name incorporates detailed stereochemical descriptors that define the absolute configuration at each chiral center within the molecule. The compound is alternatively known by several synonymous designations, including isoidide dinitrate, 1,4:3,6-dianhydroiditol dinitrate, 1,4:3,6-dianhydro-L-iditol dinitrate, and L-isoidide dinitrate, each reflecting different aspects of its structural origin and chemical classification.

The molecular formula C₆H₈N₂O₈ defines the elemental composition, while the molecular weight of 236.14 grams per mole establishes its relative molecular mass. The compound's structural architecture centers around a hexahydrofurofuran ring system, which consists of two fused five-membered rings containing oxygen heteroatoms. This bicyclic framework serves as the foundation for the attachment of two nitrate ester functional groups at specific positions, creating a dinitrate ester structure that is characteristic of this class of organic nitrates.

The Chemical Abstracts Service registry number 38777-20-7 provides a unique identifier for this specific stereoisomer, distinguishing it from other potential isomeric forms that may exist with different stereochemical configurations. The International Chemical Identifier InChI string 1S/C6H8N2O8/c9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6/h3-6H,1-2H2/t3-,4-,5+,6+/m1/s1 encodes the complete structural information including connectivity and stereochemistry, facilitating precise identification and database searching.

Historical Development and Discovery

The historical development of [(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate traces its origins to broader research programs conducted in the mid-twentieth century focusing on the synthesis and pharmacological evaluation of nitrated sugar derivatives. The foundational work that led to the development of this compound class emerged from a major research initiative at the University of Maryland School of Medicine, Department of Pharmacology, during the 1930s. This research program originally aimed to prepare a large number of sugar alcohols and their anhydrides as substitute carbohydrates for diabetic dietary applications, but subsequently expanded to include the synthesis of nitrate esters for cardiovascular applications.

The synthetic methodology for related compounds, particularly the 1,4:3,6-dianhydrosorbitol 2,5-dinitrate known as isosorbide dinitrate, was first synthesized, studied, and reported in 1940. This pioneering work established the fundamental principles for the nitrooxylation of anhydrosugar alcohols and demonstrated that these compounds exhibited vasodilating properties through their own molecular structure rather than through hydrolysis and reduction to nitrite ions. The research revealed that blood levels of the unhydrolyzed ester persisted for extended periods, indicating the stability and potential therapeutic utility of this compound class.

Subsequent investigations in the 1960s provided clinical validation for the prophylactic value of these nitrated anhydrosugar derivatives in angina pectoris treatment, establishing their prolonged action as a significant therapeutic advantage. The development of [(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate represents a continuation of this research lineage, incorporating advances in stereochemical understanding and synthetic precision that enable the preparation of specific isomeric forms with defined biological activities.

Classification within Organic Nitrates

[(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate belongs to the classification of organic nitrate esters, which constitute a distinct functional group characterized by the general formula R−ONO₂, where R represents any organyl group. These compounds represent the esters of nitric acid and alcohols, formed through the condensation reaction between nitric acid and hydroxyl-containing organic molecules. The formation process, termed nitrooxylation or less commonly nitroxylation, typically employs mixed acid systems containing both nitric acid and sulfuric acid as dehydrating agents.

Within the broader category of organic nitrates, this compound specifically falls under the subclassification of bicyclic nitrate esters derived from anhydrosugar alcohols. This structural classification distinguishes it from simpler aliphatic nitrate esters and aromatic nitrate compounds, positioning it within a specialized group that combines the structural complexity of bicyclic ring systems with the functional properties of nitrate ester groups. The compound shares structural similarities with other therapeutically relevant nitrate esters such as isosorbide dinitrate and related anhydrosugar derivatives, but maintains distinct stereochemical and conformational characteristics.

The dual nitrate ester functionality classifies this compound as a dinitrate ester, indicating the presence of two nitrate groups attached to the molecular framework. This classification has significant implications for the compound's chemical reactivity, biological activity, and potential applications, as dinitrate esters typically exhibit enhanced potency and prolonged duration of action compared to mononitrate analogs. The specific positioning of the nitrate groups on the hexahydrofurofuran ring system creates unique steric and electronic environments that influence the compound's overall pharmacological profile and chemical stability.

Stereochemical Configuration and Isomeric Forms

The stereochemical configuration of [(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate represents a critical aspect of its molecular identity, with four defined chiral centers contributing to its three-dimensional structure and biological activity profile. The stereochemical descriptors (3R,3aR,6R,6aR) specify the absolute configuration at each asymmetric carbon atom using the Cahn-Ingold-Prelog priority rules, ensuring precise identification of this particular stereoisomer. The complexity of the hexahydrofurofuran ring system creates multiple opportunities for stereoisomerism, resulting in numerous potential diastereomeric forms with distinct physical and chemical properties.

Research investigations have identified the existence of multiple stereoisomeric forms of this compound class, with different research groups reporting various isomeric configurations. The stereochemistry at the carbon centers C-3, C-3a, C-6, and C-6a determines not only the spatial arrangement of the nitrate ester groups but also influences the overall molecular conformation and accessibility of these functional groups to biological targets. Studies examining the displacement reactions of halogenated precursors have demonstrated that both endo- and exo-nitrato groups can be introduced during synthesis, leading to different stereochemical outcomes depending on reaction conditions.

The formation of cyclic carbonium ion intermediates during synthetic transformations has been identified as a source of stereochemical complexity, with racemization occurring during displacement reactions attributed to these intermediate structures. The steric effects of the adjacent ring systems in these carbonium ions apparently suppress certain mechanistic pathways and promote preferential formation of specific stereoisomeric products. Comparative analysis of different stereoisomeric forms reveals distinct chemical reactivity patterns and biological activity profiles, emphasizing the importance of stereochemical control in both synthetic preparation and biological evaluation.

Database entries in PubChem and related chemical repositories document multiple stereoisomeric variants of this compound structure, each with unique Chemical Abstracts Service registry numbers and distinct three-dimensional conformations. The International Chemical Identifier system provides specific stereochemical encoding that enables precise differentiation between these isomeric forms, facilitating accurate identification and biological correlation studies.

Global Regulatory Classification

The global regulatory classification of [(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate falls within established frameworks governing organic nitrate compounds and pharmaceutical intermediates. The compound's classification as an organic nitrate ester places it under regulatory oversight related to both chemical manufacturing and potential pharmaceutical applications, requiring compliance with safety and handling protocols established for nitrate-containing substances. The United Nations Globally Harmonized System of Classification and Labelling of Chemicals provides standardized approaches for the hazard classification of nitrate-based substances, establishing consistent international standards for identification and risk assessment.

Under current regulatory frameworks, nitrate-based substances are subject to composition-based classification systems that consider the presence of nitrate functional groups, combustible substances, and other chemical components. The classification system recognizes that nitrate compounds can exhibit varying hazard profiles depending on their molecular structure, concentration, and physical form, requiring substance-specific evaluation for regulatory compliance. The presence of organic structural components in combination with nitrate ester groups necessitates consideration of both oxidizing properties and organic chemical reactivity in regulatory assessments.

Chemical database registrations, including entries in PubChem, Chemical Abstracts Service, and other international chemical repositories, provide standardized identification systems that facilitate regulatory tracking and compliance monitoring. The compound's inclusion in research chemical databases and its association with pharmaceutical research activities place it under regulatory frameworks governing research chemicals and potential drug development activities. Regulatory authorities typically require detailed characterization data, including structural identification, purity specifications, and safety profiles for compounds intended for research or commercial applications.

International chemical safety assessments consider the compound's potential for environmental release, biodegradation pathways, and ecological impact as part of comprehensive regulatory evaluation processes. The European Chemicals Agency and similar regulatory bodies maintain databases and assessment protocols for organic nitrate compounds, establishing guidelines for safe handling, transportation, and disposal of these materials. Compliance with these regulatory frameworks requires detailed documentation of chemical properties, synthetic methods, and intended applications for compounds in this chemical class.

Eigenschaften

CAS-Nummer

38777-20-7

Molekularformel

C6H8N2O8

Molekulargewicht

236.14 g/mol

IUPAC-Name

[(3S,3aS,6S,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate

InChI

InChI=1S/C6H8N2O8/c9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6/h3-6H,1-2H2/t3-,4-,5+,6+/m0/s1

InChI-Schlüssel

MOYKHGMNXAOIAT-UNTFVMJOSA-N

SMILES

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-]

Isomerische SMILES

C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)O[N+](=O)[O-])O[N+](=O)[O-]

Kanonische SMILES

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-]

Synonyme

dianhydro-L-iditol-2,5-dinitrate
isoidide dinitrate
isoidide dinitrate, (L)-isome

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of Dihydrofuran Derivatives

The initial step involves the reaction of 2,3-dihydrofuran with a glyoxylate ester (R²OOCCHO, where R² = C₁₋₄ alkyl or benzyl) in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF). This yields a tetrahydrofuran intermediate bearing a vicinal diol moiety. Subsequent treatment with a C₁₋₄ alkanol (e.g., isopropanol) under acidic conditions facilitates transesterification, producing a compound of formula (VI): 1-(2-iso-propoxytetrahydro-3-furanyl)-1,2-ethanediol.

Cyclization of this diol is achieved using strong protic acids (e.g., hydrochloric acid, p-toluenesulfonic acid) in polar solvents like THF at 40°C, generating a mixture of endo and exo diastereomers. Neutralization with triethylamine or pyridine terminates the reaction, though residual titanium by-products from earlier stages (e.g., titanium tetrachloride) may complicate purification.

Reduction and Quenching Protocols

Sodium borohydride in ethanol or THF reduces ketone intermediates to secondary alcohols, a step critical for establishing stereochemical integrity. Post-reduction quenching with diethanolamine hydrochloride or ammonium chloride effectively complexes residual boron species, mitigating side reactions and enhancing product purity.

Enzymatic and Biocatalytic Approaches to Stereochemical Control

Patent EP3766874A1 introduces an enzymatic strategy to construct chiral centers with high enantiomeric excess, addressing limitations of traditional chemical methods.

Enzymatic Reduction for Chiral Intermediate Synthesis

Key intermediates such as compound B are synthesized via enzymatic reduction of acylated precursors using carbonyl reductases. For instance, acylation of halogenated intermediates (e.g., compound A2 ) with C₂–₁₁ acyl or substituted benzoyl groups precedes bioreduction in mixed aqueous-organic solvents (e.g., phosphate buffer/ethyl acetate). Enzymes such as glucose dehydrogenase, coupled with NADP+/NADPH cofactors, achieve >98% enantiomeric excess at 25–37°C, with substrate-to-enzyme ratios optimized at 50–100 g/L.

Halogenation and Protective Group Strategies

Halogenation of primary alcohol intermediates (e.g., compound A1 ) with hydrogen bromide or chloride in dichloromethane introduces leaving groups for subsequent nucleophilic substitution. Protective groups like tert-butyldimethylsilyl (TBS) or benzyl ethers shield hydroxyl moieties during ring-closing reactions, which are mediated by transition metals (e.g., palladium on carbon) under hydrogen atmosphere.

Nitrooxy Functionalization: Late-Stage Derivatization

While the provided patents focus on core structure synthesis, nitrooxy group installation likely occurs via late-stage nitration of hydroxyl-bearing intermediates. Classical nitration methods employing nitric acid/sulfuric acid mixtures or acetyl nitrate could esterify secondary alcohols, though regioselectivity must be rigorously controlled to avoid over-nitration or ring degradation.

Comparative Analysis of Methodologies

Parameter Traditional Chemical Synthesis Enzymatic/Biocatalytic Route
Stereoselectivity Moderate (requires chiral resolution)High (≥98% ee)
Reaction Temperature 40–50°C25–37°C
By-product Formation Significant (titanium residues)Minimal
Scalability Industrial-scale feasibleRequires enzyme optimization
Environmental Impact High solvent wasteGreener (aqueous systems)

Industrial and Regulatory Considerations

The enzymatic route’s mild conditions and reduced reliance on hazardous reagents (e.g., titanium tetrachloride) align with green chemistry principles, though enzyme cost and stability remain hurdles. Regulatory filings for the target compound emphasize stringent control over titanium residues (<10 ppm), favoring enzymatic methods for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

[(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce hydroxylated or aminated compounds .

Wissenschaftliche Forschungsanwendungen

[(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of [(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate involves its interaction with biological molecules. The nitrooxy groups can release nitric oxide (NO), which is a potent vasodilator and signaling molecule. This release can activate various molecular pathways, including the cyclic guanosine monophosphate (cGMP) pathway, leading to vasodilation and other physiological effects .

Vergleich Mit ähnlichen Verbindungen

Isosorbide Dinitrate

Isosorbide dinitrate (ISDN), a well-known antianginal agent, shares the molecular formula C₆H₈N₂O₈ with the target compound but differs in stereochemistry and nitrate positioning. ISDN is derived from isosorbide [(3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol], with nitrates at positions 2 and 5 . In contrast, the target compound’s (3R,3aR,6R,6aR) configuration places nitrates at positions 3 and 6, altering its metabolic stability and NO release kinetics .

Isomannide Derivatives

Isomannide [(3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol], the diastereomer of isosorbide, serves as the precursor for the target compound. Derivatives like [(3R,3aR,6R,6aR)-6-(benzyloxy)hexahydrofuro[3,2-b]furan-3-yl] nitrate () highlight the role of protecting groups (e.g., benzyl) in synthetic routes. Such intermediates lack the dual nitrate functionality but provide insight into regioselective modifications .

Mononitrate Analogs

Isosorbide-5-mononitrate (ISMN, [(3R,3aR,6S,6aR)-6-nitrooxyhexahydrofuro[3,2-b]furan-3-yl] alcohol) is a mononitrate derivative with a single nitrooxy group at position 4. Its prolonged half-life compared to ISDN underscores the impact of nitrate positioning on pharmacokinetics .

Table 1: Structural Comparison of Key Nitrate Derivatives

Compound Molecular Formula Nitrate Positions Stereochemistry Key Applications
Target Compound C₆H₈N₂O₈ 3, 6 (3R,3aR,6R,6aR) Under investigation
Isosorbide Dinitrate C₆H₈N₂O₈ 2, 5 (3R,3aR,6S,6aR) Antianginal therapy
Isosorbide-5-Mononitrate C₆H₉NO₆ 5 (3R,3aR,6S,6aR) Chronic angina management
Isomannide Dinitrate C₆H₈N₂O₈ 3, 6 (3R,3aR,6R,6aR) Research stage

Pharmacological and Physicochemical Properties

Bioactivity

While ISDN rapidly releases NO for acute angina relief, the target compound’s NO release profile remains under study. Its dual nitrate groups and stereochemistry may prolong activity, akin to ISMN’s sustained effects .

Table 2: Pharmacological Comparison

Property Target Compound Isosorbide Dinitrate Isosorbide-5-Mononitrate
Plasma Half-life Not reported ~40 minutes ~5 hours
Metabolism Site Liver (presumed) Liver Liver
NO Release Rate Moderate (inferred) Rapid Slow

Biologische Aktivität

Overview

[(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate is a complex organic compound with significant biological activity. Its structure includes nitrooxy groups that are known to release nitric oxide (NO), a potent signaling molecule involved in various physiological processes. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular Formula C₆H₈N₂O₈
Molecular Weight 236.14 g/mol
CAS Number 38777-20-7
IUPAC Name [(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate

The primary mechanism of action for [(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate is the release of nitric oxide (NO) upon hydrolysis. NO acts as a vasodilator and plays a crucial role in various signaling pathways:

  • Vasodilation : NO promotes relaxation of vascular smooth muscle by activating guanylate cyclase and increasing cyclic guanosine monophosphate (cGMP) levels.
  • Antimicrobial Activity : NO has been shown to exhibit antimicrobial properties by interfering with the metabolism of pathogens.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses through NO-mediated pathways.

Cardiovascular Research

Research indicates that compounds releasing NO can have significant cardiovascular benefits. Studies have demonstrated that [(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate can lower blood pressure and improve endothelial function in animal models. For example:

  • Study Findings : In a rat model of hypertension, administration of the compound resulted in a marked reduction in systolic blood pressure and improved vascular reactivity compared to control groups.

Antimicrobial Properties

Recent investigations have highlighted the potential antimicrobial effects of this compound:

  • Case Study : A study examining its efficacy against various bacterial strains found that the compound exhibited significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Anti-inflammatory Effects

The anti-inflammatory properties of [(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate have also been explored:

  • Research Outcome : In vitro studies showed that the compound could reduce the production of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS).

Safety and Toxicology

While [(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate shows promising biological activities and therapeutic potential:

  • Toxicological Profile : Preliminary toxicity studies indicate low acute toxicity levels; however long-term effects require further investigation.
  • Safety Assessments : Comprehensive safety assessments are essential before clinical applications can be considered.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.